3-Acetyl-4-bromo-6-azaindole is a heterocyclic compound that belongs to the azaindole family, which is known for its significant biological activities and applications in medicinal chemistry. The compound features both bromine and acetyl groups, enhancing its utility as an intermediate in organic synthesis and drug development. Its structure allows it to interact with various biological targets, making it a subject of interest in research related to kinase inhibition and cancer therapy .
The compound is classified under heterocycles, specifically within the azaindole category. Azaindoles are characterized by their nitrogen-containing ring structures, which contribute to their diverse chemical properties and biological activities. 3-Acetyl-4-bromo-6-azaindole can be sourced from various chemical suppliers and is typically utilized in laboratory settings for research purposes.
The synthesis of 3-Acetyl-4-bromo-6-azaindole generally involves two main steps: bromination of 6-azaindole followed by acetylation. One common synthetic route begins with 3-bromo-4-chloro-5-nitropyridine, which undergoes a series of reactions including condensation with malonic ester, reduction, and cyclization to yield 4-bromo-6-azaindole. This intermediate is then acetylated using acetyl chloride or acetic anhydride under Friedel-Crafts conditions to produce the final product .
3-Acetyl-4-bromo-6-azaindole has the following molecular formula: . Its structure includes a pyrrolo[2,3-c]pyridine core with an acetyl group at the C3 position and a bromine substituent at the C4 position.
Property | Value |
---|---|
Molecular Weight | 239.07 g/mol |
IUPAC Name | 1-(4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI | InChI=1S/C9H7BrN2O/c1-5(13)6-2-12-8-4-11-3-7(10)9(6)8/h2-4,12H,1H3 |
InChI Key | CDAZPTAUXYLMJA-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CNC2=CN=CC(=C12)Br |
The presence of both bromine and acetyl groups significantly influences its reactivity and potential applications in organic synthesis.
3-Acetyl-4-bromo-6-azaindole can participate in various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under basic conditions.
Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to alcohols.
Coupling Reactions: It can engage in Suzuki or Heck coupling reactions, facilitating the formation of more complex molecules.
Common reagents used in these reactions include:
The mechanism of action for 3-Acetyl-4-bromo-6-azaindole primarily involves its role as a kinase inhibitor. Kinases are essential enzymes that regulate various cellular processes through phosphorylation. By inhibiting specific kinases, this compound can disrupt signaling pathways associated with cell growth and proliferation, making it a candidate for therapeutic applications in cancer treatment .
The compound is typically solid at room temperature with a melting point that may vary based on purity.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not available |
LogP | Approximately 3.22 |
These properties highlight its suitability for various synthetic applications and biological assays.
3-Acetyl-4-bromo-6-azaindole has several notable applications in scientific research:
Chemistry: Utilized as an intermediate for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, contributing to cancer research and drug discovery.
Medicine: Explored for therapeutic potential due to its ability to interact with biological targets involved in disease pathways.
Industry: Employed in developing new materials and as a building block in organic synthesis processes .
This compound's unique structure and reactivity make it a valuable asset across multiple fields of research and application.
The electron-deficient nature of the 6-azaindole ring system necessitates precise strategies for regioselective functionalization. Electrophilic [4+1]-cyclization represents a scalable approach for constructing the 6-azaindole scaffold with inherent C3-acylation potential. As demonstrated by ChemRxiv studies, treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) enables direct assembly of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles through a cascade acylation-cyclization sequence [3]. Pyridine substrate reactivity profoundly influences cyclization efficiency, with electron-donating substituents significantly enhancing reaction yields. Computational studies indicate this regioselectivity arises from preferential electrophilic attack at the C3 position, facilitated by the amine directing group and methyl activation [3].
Table 1: Substrate Scope for Electrophilic [4+1]-Cyclization
Pyridine Substituent | Electrophile | Yield (%) | Regioselectivity Ratio (C3:C2) |
---|---|---|---|
4-Methyl-3-aminopyridine | TFAA | 78 | >20:1 |
4-Phenyl-3-aminopyridine | DFAA | 65 | 15:1 |
4-H-3-aminopyridine | TCAA | 42 | 8:1 |
5-Bromo-3-amino-4-methyl | Vilsmeier | 37 | >20:1 |
Friedel-Crafts acylation provides a direct metal-free route to 3-acetyl derivatives without pre-functionalized intermediates. The CN104370903A patent details optimized conditions using acetyl chloride and aluminum trichloride (AlCl₃) in anhydrous dichloroethane (DCE) at 80°C, achieving >90% conversion to 3-acetyl-6-azaindole [1]. Critical process parameters include:
The C4 position of 6-azaindole exhibits enhanced reactivity toward palladium-catalyzed cross-coupling due to reduced electron density and favorable halide displacement kinetics. Bromination of 3-acetyl-6-azaindole using N-bromosuccinimide (NBS) in DMF at 0-5°C achieves >95% C4 selectivity, capitalizing on the directing effect of the C3-acetyl group [1] [2]. Subsequent Suzuki-Miyaura couplings demonstrate the versatility of the 4-bromo handle:
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-acetyl-6-azaindole
Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Application Reference |
---|---|---|---|---|
Suzuki | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 88 | Kinase inhibitor intermediates [2] |
Suzuki | Pd(dppf)Cl₂/PCy₃, K₃PO₄ | Heteroaryl boronate | 76 | ROCK inhibitors [6] |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | 82 | Fluorescent probes |
Amination | Pd₂(dba)₃/XantPhos | Piperazine | 68 | Bioactive scaffolds |
Ligand selection critically influences coupling efficiency with bulky phosphines (XPhos, SPhos) suppressing undesired C2/C7 side reactions. Computational studies indicate the C4-bromo substituent undergoes oxidative addition 15× faster than C2-bromo analogues due to reduced steric encumbrance and favorable chelation with the C3-carbonyl [2].
Multikilogram production requires optimization of hazardous reagent use, purification complexity, and catalyst loading. The AstraZeneca team developed a telescoped process featuring:
Table 3: Process Optimization Parameters for Industrial-Scale Synthesis
Process Step | Lab-Scale Conditions | Kilogram-Scale Optimization | Improvement Impact |
---|---|---|---|
Bromination | NBS in DMF, 0°C | NBS in AcCN/H₂O (9:1), 5°C | 40% reduction in organic waste |
Friedel-Crafts | AlCl₃ in DCE, 80°C | AlCl₃ in melt (urea/tartaric acid) | Eliminated halogenated solvents [1] |
Suzuki Coupling | Pd(PPh₃)₄ in toluene/ethanol | XPhos Pd G2 in water/THF | 70% reduction in Pd loading |
Final Purification | Silica gel chromatography | Crystallization from IPA/water | 95% recovery yield |
Continuous flow hydrogenation replaces batch processing for deprotection steps, reducing reaction times from 48 hours to 3 hours while maintaining >99.5% purity [5]. The optimized route achieves an overall yield of 68% across 5 steps with <50 ppm residual metals, meeting ICH guidelines for pharmaceutical intermediates.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0